molecular formula C18H19N5 B12264181 4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline

4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline

Cat. No.: B12264181
M. Wt: 305.4 g/mol
InChI Key: LUPPGVJXMRYNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a methylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with piperazine and methylpyrimidine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antimalarial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit the haem detoxification pathway in Plasmodium falciparum, similar to other quinoline derivatives .

Properties

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinoline

InChI

InChI=1S/C18H19N5/c1-14-12-19-13-21-18(14)23-10-8-22(9-11-23)17-6-7-20-16-5-3-2-4-15(16)17/h2-7,12-13H,8-11H2,1H3

InChI Key

LUPPGVJXMRYNIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=CC=NC4=CC=CC=C43

Origin of Product

United States

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